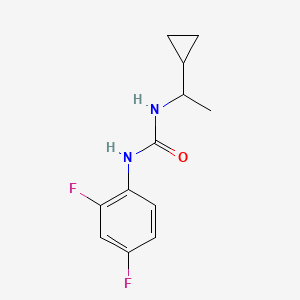
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was initially developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. However, it has also been studied for its potential in treating other diseases such as organ transplantation rejection, multiple sclerosis, and inflammatory bowel disease.
Mécanisme D'action
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea works by inhibiting the activity of JAK3, which is involved in the signaling pathways of various cytokines. By inhibiting JAK3, this compound reduces the production of cytokines such as interleukin-2, which are involved in the inflammatory response. This leads to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of cytokines such as interleukin-2, which are involved in the inflammatory response. Additionally, it has been shown to reduce the activity of T cells, which are involved in the immune response. These effects lead to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea in lab experiments is that it is a specific inhibitor of JAK3. This allows researchers to study the specific role of JAK3 in various cellular processes. Additionally, this compound has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for researchers.
However, one limitation of using this compound in lab experiments is that it is a small molecule inhibitor, which may have off-target effects. Additionally, it may not be effective in all cell types or in all disease models, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea. One area of interest is its potential use in treating other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, researchers are interested in studying the long-term effects of this compound on the immune system and its potential use in combination with other therapies.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of JAK3 that has been extensively studied for its potential use in treating autoimmune diseases. It works by reducing the production of cytokines and the activity of T cells, which leads to a reduction in inflammation and the symptoms associated with autoimmune diseases. While it has some limitations, it is a reliable tool for researchers and has several potential future directions for study.
Méthodes De Synthèse
The synthesis of 1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea involves several steps. The first step involves the reaction of 2,4-difluoroaniline with ethyl chloroformate to form ethyl 2,4-difluoroanilinoformate. This intermediate is then reacted with cyclopropylamine to form the desired product, this compound.
Applications De Recherche Scientifique
1-(1-Cyclopropylethyl)-3-(2,4-difluorophenyl)urea has been extensively studied for its potential use in treating autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis in clinical trials. Additionally, it has also been studied for its potential use in treating other diseases such as organ transplantation rejection, multiple sclerosis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-(1-cyclopropylethyl)-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-7(8-2-3-8)15-12(17)16-11-5-4-9(13)6-10(11)14/h4-8H,2-3H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXOUANCFKZCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

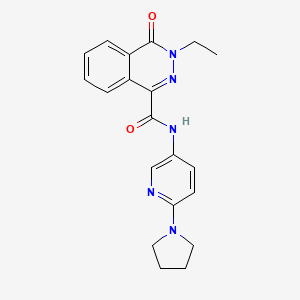

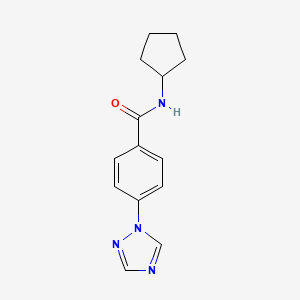
![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)

![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)
![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)

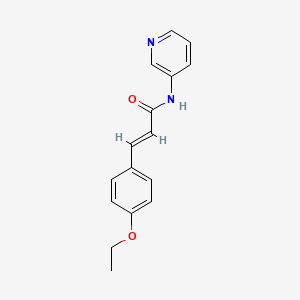
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-(4-phenylmethoxyphenoxy)ethanone](/img/structure/B7461909.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)
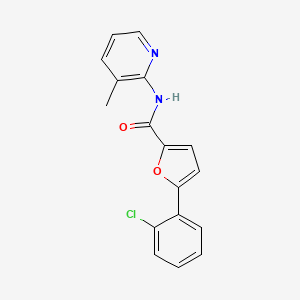
![1,3-Dimethyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]pyrimidine-2,4-dione](/img/structure/B7461938.png)